1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Overview
Description
The compound “1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride” is a useful research chemical . It belongs to the family of pyrazoles, which are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The pyrazole ring is a five-membered structure made up of three carbon atoms and two nitrogen atoms in close proximity . The specific molecular structure of “this compound” is not available in the retrieved data.Scientific Research Applications
Antimicrobial and Anticancer Potential
Research has indicated that pyrazole derivatives, structurally similar to 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride, have shown promise in antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole compounds that demonstrated significant antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in certain cases. These findings suggest potential therapeutic applications in treating microbial infections and cancer (https://consensus.app/papers/novel-pyrazole-derivatives-oxathiadiazolyl-moieties-hafez/1f1c06b797005dfe8ef0914c55e880fc/?utm_source=chatgpt).
Synthesis and Characterization for Bioactivity
Another study focused on the synthesis and characterization of pyrazole derivatives, providing insights into their structure and potential bioactivities. Titi et al. (2020) synthesized pyrazole compounds and evaluated their structural characteristics through various spectroscopic methods, revealing the compounds' potential against breast cancer and microbes. This research emphasizes the importance of structural analysis in understanding the bioactive potential of compounds (https://consensus.app/papers/synthesis-characterization-xray-crystal-study-titi/7b082d164d8455e099c257bf9d0053e5/?utm_source=chatgpt).
Cytotoxic Activity Against Tumor Cells
Research by Kodadi et al. (2007) introduced new tridentate bipyrazolic compounds and evaluated their cytotoxic properties against tumor cell lines. This study found significant cytotoxic activity, especially against the P815 cell line, highlighting the potential of pyrazole derivatives in cancer therapy (https://consensus.app/papers/synthesis-tridentate-compounds-activity-tumor-cell-lines-kodadi/c8d5318343165d6abb59a7674a41ddd0/?utm_source=chatgpt).
Catalytic Applications in Polymerization
Pyrazolyl compounds have also been investigated for their catalytic applications. Matiwane, Obuah, and Darkwa (2020) studied zinc complexes of pyrazolyl ligands for the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness in forming environmentally friendly polymers. This research opens avenues for using such compounds in sustainable chemistry and materials science (https://consensus.app/papers/pyrazolylethylaminezincii-carboxylate-complexes-matiwane/06da0d0f7e7b5678b931d0addc832cf4/?utm_source=chatgpt).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects , suggesting that they may interact with multiple targets.
Mode of Action
Pyrazole derivatives have been shown to interact with their targets in a variety of ways . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Given the broad range of activities associated with pyrazole derivatives , it is likely that multiple pathways could be affected.
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.2ClH/c1-2-13-5-8(3-11-13)6-14-7-9(10)4-12-14;;/h3-5,7H,2,6,10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBSUJCXNEGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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